alpha-Adenosine monophosphate
Description
Definition and Anomeric Distinction of Alpha-Nucleotides
Nucleosides, the fundamental building blocks of nucleic acids, consist of a nucleobase (a nitrogen-containing biological compound) attached to a sugar, either ribose or deoxyribose. The bond connecting the nucleobase to the sugar is known as a glycosidic bond. numberanalytics.com The stereochemistry at the anomeric carbon of the sugar (the C1' carbon) gives rise to two different anomers: alpha (α) and beta (β). atdbio.com
In the context of nucleotides like adenosine (B11128) monophosphate, the distinction lies in the orientation of the nucleobase (adenine) relative to the hydroxymethyl group (CH2OH) at the C4' position of the ribose sugar. rsc.org
Beta (β)-Anomers: In the naturally occurring β-nucleosides found in DNA and RNA, the nucleobase is on the same side (cis) of the sugar ring as the C4' hydroxymethyl group. rsc.org This configuration is the standard form for the vast majority of biological processes involving nucleic acids. researchgate.net
Alpha (α)-Anomers: In α-nucleosides, the nucleobase is on the opposite side (trans) of the sugar ring relative to the C4' hydroxymethyl group. rsc.org This seemingly subtle difference in spatial arrangement leads to significant alterations in the molecule's three-dimensional structure and its interactions with other molecules. rsc.org
This anomeric difference is crucial. While β-adenosine monophosphate (β-AMP) is a ubiquitous component of RNA and a key player in cellular energy metabolism, α-adenosine monophosphate exhibits distinct chemical and physical properties that make it a subject of specialized research.
| Feature | Alpha (α)-Anomer | Beta (β)-Anomer |
| Nucleobase Orientation | Trans to the C4' hydroxymethyl group rsc.org | Cis to the C4' hydroxymethyl group rsc.org |
| Prevalence in Nature | Extremely rare rsc.orgresearchgate.net | Abundant, component of DNA and RNA researchgate.net |
| Glycosidic Bond | α-glycosidic bond | β-glycosidic bond |
Historical Context of Alpha-Nucleoside Discovery and Early Research
The study of nucleosides and nucleotides dates back to the late 19th and early 20th centuries with the elucidation of the basic components of nucleic acids. The focus of early research was overwhelmingly on the naturally abundant β-anomers, given their central role in genetics and cellular function.
The exploration of α-nucleosides emerged later as a niche but important area of synthetic and structural chemistry. Initial investigations were often driven by the desire to understand the fundamental principles of nucleoside stereochemistry and the impact of anomeric configuration on the properties of these molecules. The synthesis of α-anomers was not trivial and required the development of specific chemical methods to control the stereochemistry of the glycosidic bond formation. Early synthetic approaches included the mercuri procedure, fusion reactions, and later, the more efficient Vorbrüggen glycosylation. rsc.org
The discovery that some α-nucleosides exhibited interesting biological activities spurred further research. These early studies laid the groundwork for a deeper understanding of how the three-dimensional structure of a nucleotide influences its biological function.
Significance of Alpha-Adenosine Monophosphate in Nucleotide Chemistry and Molecular Biology Research
The significance of α-AMP in research stems from its unique structural properties and the comparative studies it enables with its β-anomer. Its importance can be highlighted in several key areas:
Probing Enzyme Specificity: Enzymes that interact with nucleotides are often highly specific to the β-anomeric configuration. Using α-AMP as a substrate or inhibitor allows researchers to probe the active sites of these enzymes and understand the structural basis of their stereoselectivity. Some studies have shown that α-oligonucleotides can be resistant to or even inhibit certain enzymes. rsc.org
Development of Therapeutic Agents: The unusual configuration of α-nucleosides makes them interesting candidates for drug development. Because they are not readily recognized by the enzymes that degrade natural β-nucleotides, they can have a longer half-life in biological systems. Research has explored the potential of α-nucleosides as antibacterial and antitumor agents. rsc.org
Understanding Nucleic Acid Structure: The ability of α-oligonucleotides (polymers of α-nucleotides) to form stable, parallel-stranded duplexes with complementary β-oligonucleotides has been a significant finding. rsc.org This is in contrast to the antiparallel duplexes formed by natural β-DNA and β-RNA. These studies provide valuable insights into the forces that govern nucleic acid folding and recognition.
Prebiotic Chemistry: Computational studies have explored the relative stabilities of α- and β-anomers of nucleosides under prebiotic conditions. Some calculations suggest a slight thermodynamic advantage for the α-anomer in solution, leading to questions about the evolutionary selection of the β-form for life's genetic material. nih.gov
Overview of Research Objectives and Emerging Areas in this compound Studies
Current and future research involving α-AMP and other α-nucleotides is focused on leveraging their unique properties for various applications. Key research objectives include:
Design of Novel Aptamers and Ribozymes: Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules. The incorporation of α-nucleotides into aptamers could enhance their stability and resistance to enzymatic degradation. Similarly, exploring the catalytic potential of ribozymes containing α-nucleotides is an area of interest.
Development of Antiviral and Anticancer Therapies: The synthesis of novel α-nucleoside analogues continues to be a focus for developing new therapeutic agents. The goal is to create molecules that can selectively inhibit viral replication or cancer cell growth with improved efficacy and reduced side effects.
Nanotechnology and Material Science: The self-assembly properties of α-oligonucleotides, particularly their ability to form parallel duplexes, are being explored for the construction of novel nanomaterials and molecular devices.
Further Elucidation of Biological Recognition: Ongoing research aims to provide a more detailed understanding of how proteins and other biological molecules distinguish between α- and β-anomers. This fundamental knowledge is crucial for the rational design of new drugs and research tools.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N5O7P |
|---|---|
Molecular Weight |
347.22 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-5-(6-aminopurin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)14-3-15(5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10+/m1/s1 |
InChI Key |
NVOIXARBSSLBAS-CRKDRTNXSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N=CN2[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Structural and Conformational Research of Alpha Adenosine Monophosphate
Advanced Structural Analysis Techniques for Alpha-Nucleosides
The three-dimensional arrangement of α-AMP has been elucidated through various sophisticated analytical methods. In the solid state, single-crystal X-ray diffraction provides precise atomic coordinates, while in solution, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the molecule's dynamic conformational landscape.
Single-Crystal X-ray Diffraction Studies of Alpha-Adenosine Monophosphate
Table 1: Representative Crystallographic Data for Related Adenosine (B11128) Monophosphate Structures This table presents data from crystallographic studies of adenosine monophosphate (AMP) in complex with proteins, as direct data for isolated α-AMP crystals was not found. This information provides a general reference for the molecular geometry of AMP.
| Parameter | PDB ID: 2ZE5 (AMP with Isopentenyltransferase) rcsb.org | PDB ID: 6LP0 (AMP with alpha-Momorcharin) pdbj.org | PDB ID: 2A3L (AMP Deaminase Complex) rcsb.org |
|---|---|---|---|
| Resolution (Å) | 2.31 | 1.52 | 3.34 |
| Space Group | P 42 21 2 | Not Specified | Not Specified |
| Unit Cell Dimensions (a, b, c in Å) | 96.39, 96.39, 65.20 | Not Specified | Not Specified |
| Unit Cell Angles (α, β, γ in °) | 90, 90, 90 | Not Specified | Not Specified |
The analysis of crystal structures provides definitive information on bond lengths, angles, and the conformation of the molecule in the solid state, including the sugar pucker and the orientation of the nucleobase. iucr.org
Solution-State Structural Characterization (e.g., NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformation of molecules in solution. nih.govd-nb.info For α-nucleosides, 1H NMR is particularly useful for determining the conformation of the sugar ring and the orientation around the glycosidic bond. iucr.orgnih.gov The analysis of proton-proton coupling constants (J-couplings) allows for the characterization of the sugar pucker and the rotational isomers around the C4'-C5' bond. nih.govbibliotekanauki.pl
NMR studies have shown that the conformational preferences of α-nucleosides can differ significantly from their β-counterparts. researchgate.netnih.gov For example, a proton magnetic resonance study of α- and β-pyridine mononucleotides revealed that the conformational parameters of the α-anomers are generally less sensitive to dephosphorylation compared to the β-anomers. nih.gov Furthermore, the redox state of the base was found to strongly influence the conformation of the α-anomers. nih.gov
Conformational Dynamics and Anomeric Effects in this compound
The structure of α-AMP is not static but exists as an equilibrium of different conformers. This dynamic behavior is governed by several factors, including the orientation of the nucleobase, the puckering of the ribose sugar, and the rotation of the phosphate (B84403) group.
Nucleobase Conformation (e.g., syn vs. anti)
The orientation of the adenine (B156593) base relative to the ribose sugar is described by the torsion angle χ around the glycosidic bond (N9-C1'). Two major conformations are possible: syn, where the base is positioned over the sugar ring, and anti, where it is directed away from the ring. For α-nucleosides, the anti conformation is generally preferred. researchgate.net However, studies on some α-nucleosides have shown the presence of the syn conformation as well. researchgate.netoup.com The equilibrium between syn and anti conformers can be influenced by factors such as substitution on the nucleobase and interactions within the crystal lattice or in solution. researchgate.netoup.com For instance, modeling studies of 8-azido-AMP, a modified adenosine monophosphate, indicated a preference for the anti conformation, which is characteristic of many nucleotides. oup.com
Sugar Pucker Conformations
Table 2: Predominant Sugar Pucker Conformations in Nucleosides This table summarizes the generally preferred sugar pucker conformations for different types of nucleosides and nucleic acid structures.
| Molecule Type | Predominant Sugar Pucker | Associated Helix Form |
|---|---|---|
| RNA | C3'-endo (North) wikipedia.org | A-form wikipedia.orgglenresearch.com |
| B-DNA | C2'-endo (South) wikipedia.org | B-form wikipedia.orgglenresearch.com |
| α-Nucleosides | Equilibrium between C2'-endo and C3'-endo nih.gov | Can form parallel duplexes nih.gov |
Rotational Isomerism of Phosphate Groups
The phosphate group in α-AMP can rotate around the C4'-C5' (γ angle) and C5'-O5' bonds. nih.govrsc.org The rotation around the C4'-C5' bond leads to three main staggered conformations: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). bibliotekanauki.pl The populations of these rotamers can be determined from NMR coupling constants. nih.gov In purine (B94841) nucleosides, the +sc (gauche-gauche) and ap (antiperiplanar) conformations around the C4'-C5' bond are often equally populated in solution, while the +sc conformation is typically preferred in nucleotides. rsc.org The orientation of the phosphate group is crucial for the biological function of nucleotides, as it influences their ability to interact with enzymes and form phosphodiester bonds.
Intermolecular Interactions and Supramolecular Assembly in this compound Systems
The three-dimensional architecture of this compound (α-AMP) in the solid state is intricately governed by a network of intermolecular interactions. These non-covalent forces, particularly hydrogen bonding and π-π stacking, are fundamental to the formation of its supramolecular structures. researchgate.net The interplay of these interactions dictates the packing of the molecules in the crystal lattice and can be influenced by external factors such as hydration. acs.org
Enzymatic processes can also influence the self-assembly of adenosine derivatives. For instance, the catalytic dephosphorylation of adenosine monophosphate can lead to the formation of supramolecular nanofibers and hydrogels. rsc.org Additionally, adenosine triphosphate (ATP) has been utilized as a building block for creating pH and enzyme-responsive supramolecular assemblies. rsc.org In some systems, cobalt-adenosine monophosphate can form a supramolecular hydrogel with pH-responsive nanozymatic activities. acs.org
Hydrogen bonds are the most prevalent intermolecular interactions in the crystals of adenylyl nucleotides, involving the adenine, ribose, and phosphate moieties. acs.org In the crystalline forms of α-AMP, a complex three-dimensional hydrogen-bonded network is established. researchgate.net These networks are crucial for the stability of the crystal structure. researchgate.net
Key hydrogen bonding motifs observed in adenosine monophosphate crystals include:
Nucleobase···Phosphate Interactions: These are consistently present in the acid form of nucleotide crystals. acs.org
Sugar···Phosphate/Sugar Interactions: The hydroxyl groups of the ribose sugar frequently form hydrogen bonds with phosphate groups or with other sugar moieties. acs.org
Adenine···Adenine Interactions: Self-complementary hydrogen bonding between adenine moieties is a recurrent motif. rsc.org
Water-Mediated Interactions: In hydrated crystalline forms, water molecules play a vital role in bridging different parts of the α-AMP molecule, contributing to the stability of the supramolecular framework through N–H···O, O–H···O, and O–H···N hydrogen bonds. acs.orgresearchgate.net
The specific arrangement of these hydrogen bonds can vary. For example, in the KTN domain of the Shewanella denitrificans Kef potassium efflux system, the phosphate groups of bound AMP molecules are part of a hydrogen bond network that spans the dimer interface. nih.gov
Table 1: Common Hydrogen Bonding Interactions in Adenosine Monophosphate Crystals
| Interaction Type | Participating Moieties | Significance |
|---|---|---|
| Nucleobase···Phosphate | Adenine and Phosphate | Consistently present in acid form crystals. acs.org |
| Phosphate···Phosphate | Phosphate groups | Contributes to crystal packing. acs.org |
| Sugar···Phosphate/Sugar | Ribose hydroxyls and Phosphate/Ribose | Common interaction motif. acs.org |
| Adenine···Adenine | Adenine bases | Recurrent self-complementary motif. rsc.org |
| Water-Mediated | AMP and Water molecules | Crucial for stability in hydrated forms. acs.orgresearchgate.net |
The removal of water from hydrated crystals of adenosine monophosphates can induce significant rearrangements in the crystal architecture. researchgate.netacs.org This process, often studied through single-crystal-to-single-crystal transformations, reveals the dynamic nature of the supramolecular assembly. acs.org
Dehydration can lead to:
Changes in Intermolecular Interactions: The loss of water molecules necessitates a reorganization of the hydrogen-bonding network. acs.org For instance, layers that were previously linked through water molecules may form new, more direct hydrogen bonds, such as adenine Hoogsteen edge···phosphate interactions. acs.org
Conformational Changes: The geometry of the nucleotide unit itself can be altered, affecting the conformation of the ribose ring and the relative positions of the adenine and phosphate groups. acs.org
Alteration of Stacking Interactions: The removal of water can also affect π-π stacking interactions between the adenine rings. acs.org
Studies on different isomers of AMP have shown that dehydration can lead to the formation of new polymorphic varieties, both hydrated and anhydrous. acs.org The specific structural changes depend on the initial hydrate (B1144303) form and the conditions of dehydration. researchgate.net For example, in one study, the dehydration of a monohydrate to an anhydrate form resulted in a significant shortening of the distance between the 6-membered ring centroid and an oxygen atom, indicating a strengthening of this interaction. acs.org These rearrangements highlight the crucial role of water molecules in dictating the crystal packing and stability of adenosine monophosphate hydrates. acs.orgresearchgate.net
Hydrogen Bonding Networks in Crystalline Forms
Theoretical and Computational Modeling of this compound Structure and Dynamics
Theoretical and computational methods provide powerful tools for investigating the structure, dynamics, and interactions of α-AMP at an atomic level of detail. These approaches complement experimental data and offer insights that are often difficult to obtain through experiments alone.
Quantum mechanical (QM) calculations are employed to accurately describe the electronic structure and energetics of α-AMP. These methods are particularly useful for studying chemical reactions and intermolecular interactions where electronic effects are paramount. ijfmr.com
Key applications of QM computations for α-AMP include:
Interaction Energies: QM methods can precisely calculate the energies of hydrogen bonds and other non-covalent interactions, helping to explain the stability of different crystalline forms and the effects of dehydration. ijfmr.comuzh.ch For instance, QM calculations have been used to explain the significant drop in affinity for an enzyme upon modification of AMP, attributing it to the loss of hydrogen bonds and electrostatic interactions. uzh.ch
Spectroscopic Properties: Theoretical calculations can aid in the interpretation of experimental spectra, such as Raman and infrared spectroscopy, by assigning vibrational modes to specific molecular motions. researchgate.net
Reaction Mechanisms: QM and hybrid QM/Molecular Mechanics (QM/MM) methods are instrumental in elucidating the mechanisms of enzyme-catalyzed reactions involving AMP, such as phosphate transfer. nih.govacs.org These studies can map potential energy surfaces and identify transition states. nih.gov For example, QM/MM simulations have been used to study the conversion of ATP to cyclic AMP, revealing how protein conformational changes can lower the activation energy. acs.orgchemrxiv.org
Table 2: Applications of Quantum Mechanical Computations in α-AMP Research
| Application | Specific Focus | Key Insights |
|---|---|---|
| Interaction Energies | Hydrogen bonding, electrostatic interactions | Explains crystal stability and effects of molecular modifications. ijfmr.comuzh.ch |
| Spectroscopic Properties | Vibrational mode assignment (Raman, IR) | Aids in the interpretation of experimental spectra. researchgate.net |
| Reaction Mechanisms | Phosphate transfer, enzyme catalysis (QM/MM) | Elucidates reaction pathways and transition states. nih.govacs.org |
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of α-AMP and its interactions with its environment. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the dynamic nature of molecular structures and processes.
MD simulations have been applied to α-AMP systems to:
Study Conformational Dynamics: Simulations can explore the different conformations that α-AMP can adopt and the transitions between them. This is particularly important for understanding how α-AMP binds to proteins and how its conformation changes upon interaction. nih.gov
Investigate Binding Processes: MD simulations can model the process of α-AMP binding to a protein, revealing the pathway and the key interactions that stabilize the complex. nih.gov For instance, simulations have been used to study the binding of AMP to protein kinases, showing how the ligand induces conformational changes in the protein. nih.govresearchgate.net
Analyze Vibrational Energy Transfer: Classical dynamics procedures have been used to study how vibrational energy relaxes and distributes within the α-AMP molecule. researchgate.net These studies have shown that energy initially stored in the phosphate group can be efficiently transferred to the ribose moiety. researchgate.net
Simulate Supramolecular Assembly: All-atom MD simulations have been used to study the formation of pre-polymers of RNA nucleotides, including AMP, in the presence of mineral surfaces, providing insights into prebiotic chemistry. researchgate.net
Table 3: Applications of Molecular Dynamics Simulations in α-AMP Research
| Application | Specific Focus | Key Insights |
|---|---|---|
| Conformational Dynamics | Exploration of accessible conformations | Understanding ligand binding and induced fit. nih.gov |
| Binding Processes | Ligand-protein interactions | Reveals binding pathways and key stabilizing interactions. nih.govresearchgate.net |
| Vibrational Energy Transfer | Energy relaxation and distribution | Shows efficient energy transfer from phosphate to ribose. researchgate.net |
| Supramolecular Assembly | Formation of nucleotide pre-polymers | Provides insights into prebiotic chemistry. researchgate.net |
Synthesis Methodologies of Alpha Adenosine Monophosphate and Its Analogs
Historical Chemical Synthesis Approaches for Alpha-Adenosine
The initial chemical syntheses of α-adenosine, the precursor to α-adenosine monophosphate, were pivotal in establishing the foundation for the production of α-nucleosides. These early methods, while groundbreaking, often resulted in a mixture of anomers, requiring separation of the desired α-isomer.
Mercuri Procedure
One of the earliest successful methods for the synthesis of α-adenosine was the mercuri procedure. rsc.org In a key example of this approach, 5-O-benzoyl-D-ribofuranosyl bromide 2,3-cyclic carbonate was condensed with chloromercuri-6-benzamidopurine. rsc.orgnih.gov Following the removal of the protecting groups, this reaction yielded a mixture of β-adenosine and α-adenosine. rsc.org The α-anomer was obtained in a 24% yield, while the β-anomer was produced at a 15% yield. rsc.orgnih.gov A similar mercuri procedure was also employed for the synthesis of α-deoxyadenosine, where 2-deoxy-3,5-di-O-p-nitrobenzoyl-D-ribosyl chloride was condensed with chloromercuri-6-benzamidopurine, resulting in a 19% yield of the α-anomer. rsc.org However, a significant drawback of this method is the potential for mercury ion contamination, which can interfere with the biological functions of the synthesized nucleosides. nih.gov
| Starting Materials | Product(s) | Yield (%) | Reference |
| 5-O-benzoyl-D-ribofuranosyl bromide 2,3-cyclic carbonate, Chloromercuri-6-benzamidopurine | α-Adenosine | 24 | rsc.orgnih.gov |
| β-Adenosine | 15 | rsc.orgnih.gov | |
| 2-deoxy-3,5-di-O-p-nitrobenzoyl-D-ribosyl chloride, Chloromercuri-6-benzamidopurine | α-Deoxyadenosine | 19 | rsc.org |
| β-Deoxyadenosine | 10 | rsc.org |
Phenyl Polyphosphate Method
As an alternative to the mercuri procedure, the phenyl polyphosphate method was developed. In 1967, Schramm and colleagues reported a direct synthesis of adenosine (B11128) anomers by heating a mixture of ribose, adenine (B156593), and phenyl polyphosphate at 100°C for a brief period of 3 minutes. rsc.org This reaction, conducted in the presence of protons from concentrated HCl, produced a mixture of β-adenosine and its α-anomer with a total yield of 20%. rsc.org A notable advantage of this method is its simplicity and speed, as it utilizes unprotected ribose and nucleobases, thereby circumventing the need for intermediate protection and deprotection steps. rsc.org
| Reactants | Conditions | Product | Total Yield (%) | Reference |
| Ribose, Adenine, Phenyl Polyphosphate, HCl | 100°C, 3 min | α/β-Adenosine Mixture | 20 | rsc.org |
Stereoselective Synthesis Techniques for Alpha-Nucleosides
The challenge of separating anomers from historical methods spurred the development of stereoselective synthesis techniques to preferentially form the α-glycosidic bond.
One such method involves the use of N-bromosuccinimide (NBS) to promote the coupling of thioglycosides with silylated nucleobases. jst.go.jp The reaction of 3,5-di-O-triisopropylsilyl-2-deoxy-1-thio-D-ribofuranoside, for instance, proceeds in an α-anomer-selective manner to yield 2'-deoxy-α-ribonucleosides. jst.go.jp The proposed mechanism involves an SN2-type attack of the nucleobase on an intimate ion pair intermediate, which is sterically favored to produce the α-anomer. jst.go.jp
Another approach utilizes acyclic epoxy aldehydes as starting materials. oup.com The reaction of these aldehydes with stannous salts of nucleoside bases, activated by stannous bromide, allows for the preparation of 2'-deoxy-α-Dl-ribonucleosides and α-l-lyxonucleosides. oup.com
Furthermore, stereoselective synthesis of C-4'-aminouridines, which are uracil (B121893) C-4-amino-D-ribonucleosides, has been achieved starting from L-glutamic acid. rsc.org The synthesis of α-C-4'-aminouridine is accomplished through the cyclization of a key intermediate with trifluoroacetic acid, followed by reduction with NaBH₃CN. rsc.org
Synthesis of Alpha-Phosphate Modified Adenosine Nucleotides (e.g., AMPαS)
Modifications at the α-phosphate position of adenosine nucleotides, such as the introduction of a sulfur atom to create adenosine-5'-O-phosphorothioate (AMPαS), are of significant interest for studying enzyme mechanisms and developing nuclease-resistant oligonucleotides.
Enzymatic methods provide a route to synthesize diastereomers of AMPαS. For example, lysyl-tRNA synthetase from Escherichia coli and Ap4A phosphorylase from Saccharomyces cerevisiae have been utilized for this purpose.
Chemical synthesis offers a more scalable production of these analogs. The H-phosphonothioate approach is a common chemical method. This involves the condensation of a nucleoside with a phosphonothioate reagent followed by sulfurization to create the phosphorothioate (B77711) linkage. For instance, the polymerization of adenosine 5'-O-(1-thiotriphosphate) (ATPαS) can produce phosphorothioate-linked oligonucleotides.
Synthetic Analogs of Alpha-Adenosine Monophosphate
The synthesis of analogs of α-adenosine monophosphate with modifications in the phosphate (B84403) moiety has led to the development of compounds with unique biological properties.
Alpha-Methylene Adenosine Monophosphate (α-Me-AMP)
A notable analog is one where the 5'-oxygen atom of the phosphate group is replaced by a methylene (B1212753) (CH₂) group. tandfonline.com The synthesis of a methylene analog of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide monophosphate (ZMP), a biosynthetic precursor to AMP, has been reported starting from inosine (B1671953). tandfonline.com This multi-step synthesis involves the Moffatt oxidation of a protected inosine derivative, followed by a Wittig reaction to introduce the phosphonic acid moiety. tandfonline.com Subsequent reduction and deprotection steps yield the final methylene-substituted analog. tandfonline.com This synthetic strategy demonstrates a viable route to α-methylene adenosine monophosphate analogs.
Other Alpha-Nucleotide Analogs for Research Applications
Beyond this compound, a diverse array of alpha-nucleotide analogs have been synthesized to serve as specialized tools in biochemical and molecular biology research. These analogs, featuring the unnatural alpha-anomeric configuration, possess unique stereochemical properties that make them valuable for probing enzymatic mechanisms, developing nuclease-resistant oligonucleotides, and studying nucleic acid structures. Their synthesis often requires specialized chemical or enzymatic strategies to control the stereochemistry at the anomeric center (C1') and to introduce desired modifications at the phosphate group or the nucleobase.
A primary strategy for creating these research tools is the solid-phase synthesis of alpha-anomeric oligodeoxyribonucleotides. This method relies on the use of alpha-nucleoside phosphoramidites and corresponding alpha-nucleoside derivatized solid supports. nih.gov This approach allows for the efficient and rapid assembly of custom DNA sequences of up to 20 alpha-deoxynucleotide units in length. nih.gov The resulting alpha-oligonucleotides have been instrumental in studying DNA structure and function. For instance, α-anomeric 2'-deoxynucleosides (αdN), which can be formed in DNA by ionizing radiation under anoxic conditions, are substrates for endonuclease IV-type AP endonucleases, a key finding in understanding DNA repair pathways. acs.orgwindows.net
Enzymatic methods provide an alternative and highly specific route to synthesizing certain alpha-nucleotide analogs, particularly radiolabeled versions. A simplified, one-vessel enzymatic synthesis has been developed for producing [alpha-32P]ribo- and deoxyribonucleoside triphosphates. nih.govoup.com This method achieves high radiochemical purity (>97%) and yields of 50–70%. nih.govoup.com The process involves a series of enzymatic reactions, starting with the synthesis of [gamma-32P]ATP, followed by phosphorylation steps using enzymes like T4 polynucleotide kinase, hexokinase, nuclease P-1, pyruvate (B1213749) kinase, and nucleoside monophosphate kinase to ultimately yield the desired [alpha-32P]nucleoside triphosphate. nih.govoup.com These radiolabeled analogs are indispensable for a wide range of molecular biology assays.
Modification of the alpha-phosphate group is another critical area of analog synthesis, yielding compounds with enhanced stability or specific functionalities. mdpi.com These include:
Nucleoside 5′-(α-P-thio)triphosphates (NTPαS) : These are common analogs where a non-bridging oxygen atom in the alpha-phosphate is replaced by sulfur. They are readily incorporated into nucleic acids by DNA and RNA polymerases and confer resistance to nucleases. mdpi.com
Nucleoside 5′-(α-P-borano)triphosphates (NTPαB) : Featuring a borane (B79455) group (BH3) on the alpha-phosphate, these analogs are also good substrates for polymerases and increase nuclease resistance. mdpi.com
Nucleoside 5′-(α-P-alkyl)triphosphates : The synthesis of these compounds involves the activation of a nucleoside 5′-O-(alkyl)phosphonate, for example, using diphenyl phosphorochloridate, followed by the addition of pyrophosphate. mdpi.com
The synthesis of various alpha-nucleosides, the core components of these analogs, has been achieved through several chemical methods, including the fusion reaction and Vorbrüggen glycosylation. rsc.org For example, the first synthesis of α-deoxyadenosine involved fusing 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose with 2,6-dichloropurine, followed by treatment with methanolic ammonia (B1221849) and dehalogenation. rsc.org Similarly, α-deoxycytidine has been synthesized by condensing 3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribosyl chloride with mercuri-N-acetylcytosine. rsc.org
More complex analogs, such as cyclic dinucleotides containing alpha-anomeric linkages, have also been developed for specific research applications. For instance, novel cyclic adenosine-inosine monophosphate (cAIMP) analogs have been synthesized to investigate the STING (Stimulator of Interferon Genes) pathway, which is crucial for innate immunity. sci-hub.se The synthesis of these complex molecules involves multi-step procedures including the protection of hydroxyl groups, condensation of phosphoramidites with nucleoside alcohols, cyclization, and finally, deprotection to yield the target cyclic dinucleotide. sci-hub.se
The table below summarizes various alpha-nucleotide analogs and their applications in research.
| Analog Type | Key Structural Feature | Synthesis Approach | Research Application |
| α-Oligodeoxyribonucleotides | Chain of α-anomeric deoxynucleotides | Solid-phase phosphoramidite (B1245037) chemistry nih.gov | Studying DNA structure, DNA repair mechanisms, and as antisense agents. nih.govacs.org |
| [α-³²P]Nucleoside Triphosphates | ³²P isotope on the alpha-phosphate | Multi-enzyme, one-pot synthesis nih.govoup.com | Tracers in biochemical assays, studying enzyme kinetics, and nucleic acid labeling. nih.govoup.com |
| Nucleoside 5'-(α-P-thio)triphosphates | Sulfur atom replaces an oxygen on the α-phosphate | Chemical synthesis involving phosphorothioate activation mdpi.com | Probing enzyme mechanisms (e.g., polymerases), creating nuclease-resistant RNA/DNA. mdpi.com |
| Nucleoside 5'-(α-P-borano)triphosphates | Borane group (BH3) on the α-phosphate | Chemical synthesis mdpi.com | Substrates for polymerases, generating nuclease-resistant nucleic acids. mdpi.com |
| Cyclic α-Nucleotide Analogs (e.g., cAIMP) | Cyclic structure with at least one α-anomeric linkage | Multi-step chemical synthesis and cyclization sci-hub.se | Investigating innate immunity pathways, specifically STING activation. sci-hub.se |
| α-Anomeric 2'-deoxynucleosides (αdN) | Single α-anomer within a DNA strand | Formed by ionizing radiation; synthesized for study | Studying the repair of radiation-induced DNA damage by enzymes like endonuclease IV. acs.org |
Enzymatic and Biochemical Interactions of Alpha Adenosine Monophosphate
Interaction with Nucleotide Metabolizing Enzymes
The unique stereochemistry of the glycosidic bond in α-AMP dictates its recognition and processing by various enzymes involved in nucleotide metabolism.
Adenylate Kinase System Dynamics with Alpha-Anomers
Adenylate kinase (AK) is a critical enzyme for cellular energy homeostasis, catalyzing the reversible reaction ATP + AMP ⇌ 2 ADP. The binding of its substrates, ATP and AMP, induces significant conformational changes, a classic example of an induced-fit mechanism. researchgate.net Structural studies reveal that the enzyme consists of a central CORE domain and two mobile domains, the ATP-binding (LID) and AMP-binding (NMP) domains. nih.gov
The binding of the AMP substrate initiates the first step of a two-step conformational change. This initial binding event involves a significant movement of the AMP-binding domain, with shifts in the alpha-carbon positions of up to 8.2 Å. researchgate.net Following this, the binding of ATP triggers a second, even larger conformational change, involving further movement of the AMP-binding domain and a dramatic closure of the ATP-binding LID domain, which can shift by as much as 32.3 Å. researchgate.net These sequential movements enclose the substrates within the active site, creating the necessary environment for phosphoryl transfer. researchgate.netdrugbank.com Large-scale motion simulations and solution X-ray scattering have confirmed these substantial functional dynamics in the adenylate kinase solution ensemble.
Alpha-Adenosine Monophosphate as a Substrate or Inhibitor of Specific Enzymes
While the beta-anomer of AMP is the canonical substrate in most pathways, α-AMP and its analogs can serve as substrates or inhibitors for specific enzymes. For instance, adenosine (B11128) 5'-phosphorothioate (AMPαS), an analog with a sulfur substitution on the alpha-phosphate, can act as a substrate, competitive inhibitor, or regulator for various enzymes that normally interact with AMP. nih.gov The specific role of α-AMP depends on the unique architecture of the enzyme's active site. Enzymes such as AMP-thymidine kinase and 5'-nucleotidase can utilize AMP as a substrate. science.gov In contrast, for some enzymes, the alpha-anomeric configuration prevents proper alignment for catalysis, leading to competitive inhibition. For example, in studies of cyclin-dependent kinase 5 (cdk5/p25), the substrate analog AMP was shown to be an inhibitor. tandfonline.com
Furthermore, α-AMP is a key allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. researchgate.netresearchgate.net Its binding to the γ-subunit of AMPK induces conformational changes that activate the kinase. researchgate.net
Role of Alpha-Methylene Adenosine Monophosphate as an Adenosine Deaminase Inhibitor
Adenosine deaminase (ADA) is a crucial enzyme in purine (B94841) metabolism that catalyzes the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. drugbank.comrndsystems.com Research into inhibitors of purine pathway enzymes has extensively utilized nucleotide analogs with modified phosphate (B84403) linkages.
A prominent example is adenosine 5'-(α,β-methylene)diphosphate (AOPCP), a related analog that contains a methylene (B1212753) bridge. This compound is a potent competitive inhibitor of ecto-5'-nucleotidase (CD73), the enzyme that hydrolyzes extracellular AMP to adenosine. wikipedia.orgmedchemexpress.com By blocking CD73, AOPCP and its derivatives prevent the production of adenosine. wikipedia.org However, the available scientific literature does not provide significant direct evidence for alpha-methylene adenosine monophosphate itself acting as a specific inhibitor of adenosine deaminase (ADA). The substrate specificity of ADA is primarily directed towards adenosine nucleosides, and inhibition studies have largely focused on transition-state analogs like coformycin (B1669288) or deoxycoformycin. drugbank.com
This compound Nucleosidase Activity
In many prokaryotes, the regulation of AMP levels involves AMP nucleosidase (Amn), an enzyme that catalyzes the hydrolysis of the N-glycosidic bond of AMP to yield adenine (B156593) and ribose 5-phosphate. sigmaaldrich.com This pathway is distinct from the deamination route found in eukaryotes.
Kinetic studies of AMP nucleosidase from Klebsiella pneumoniae have determined its catalytic efficiency. The enzyme's activity is allosterically activated by ATP. sigmaaldrich.com Kinetic isotope effect studies on the hydrolysis of AMP catalyzed by AMP nucleosidase suggest that the reaction proceeds through a transition state with significant oxocarbonium ion character, indicating that the cleavage of the glycosidic bond is a key rate-determining step.
| Kinetic Parameter | Value | Reference |
|---|---|---|
| Km (AMP) | 0.14 ± 0.02 mM | |
| kcat | 15.2 ± 0.5 s-1 | |
| kcat/Km | 1.1 x 105 M-1s-1 |
Allosteric Regulation and Conformational Shifts Induced by this compound
This compound is a critical allosteric regulator, most notably of AMP-activated protein kinase (AMPK). researchgate.net AMPK acts as a cellular energy sensor, being activated by rising AMP levels (and thus a low ATP:AMP ratio). researchgate.net The binding of AMP to the gamma subunit of the AMPK heterotrimer induces a significant conformational shift in the enzyme complex. researchgate.netwikipedia.org
This allosteric regulation involves several mechanisms:
Direct Activation: AMP binding causes a direct allosteric activation of the kinase.
Promotion of Phosphorylation: The conformational change induced by AMP binding facilitates the phosphorylation of a key threonine residue (Thr172) in the alpha subunit by upstream kinases like LKB1.
Inhibition of Dephosphorylation: The AMP-bound conformation protects the activated kinase from being dephosphorylated and inactivated by protein phosphatases such as protein phosphatase 2C alpha (PP2Cα).
These combined effects make the AMPK system highly sensitive to changes in the cellular AMP concentration, allowing it to function as a switch that shifts metabolism from anabolic (ATP-consuming) to catabolic (ATP-producing) pathways. wikipedia.org
This compound Analogs in Enzyme Active Site Probing and Mechanism Studies
Analogs of α-AMP, where the phosphate group or other moieties are chemically modified, are invaluable tools for studying enzyme mechanisms and probing the structure of active sites. medchemexpress.com These analogs can act as non-hydrolyzable mimics of the natural substrate, allowing researchers to trap and study enzyme-substrate complexes.
Examples of such analogs and their applications include:
Adenosine 5'-(α-thio)monophosphate (AMPαS): This analog, with a sulfur atom replacing a non-bridging oxygen on the α-phosphate, is used to study enzymes that interact with AMP. nih.gov Its resistance to hydrolysis and altered electronic properties help in elucidating reaction mechanisms.
Adenosine 5'-(α,β-methylene)diphosphate (AOPCP): As mentioned, this compound is a potent inhibitor of ecto-5'-nucleotidase and is used to probe the active site of this enzyme and its role in adenosine signaling. wikipedia.orgmedchemexpress.com
[α-³²P]8N₃ADP and [β-³²P]2N₃ADP: These photoactive azido-analogs of ADP, which contains the AMP core, have been used to identify the ADP regulatory binding site on glutamate (B1630785) dehydrogenase through photoaffinity labeling.
Adenosine 5′-O-[S-(4-hydroxy-2,3-dioxobutyl)]-thiophosphate (AMPS-HDB): This reactive derivative, which mimics the pyrophosphate region of NAD⁺, has been used as an affinity label to identify and characterize critical arginine residues within the nucleotide-binding site of formate (B1220265) dehydrogenase.
By observing how these analogs bind and affect enzyme activity, scientists can deduce the specific interactions and conformational changes required for catalysis. medchemexpress.com
| Analog | Enzyme/System Studied | Application | Reference |
|---|---|---|---|
| Adenosine 5'-(α-thio)monophosphate (AMPαS) | AMP-interacting enzymes | Substrate, competitive inhibitor, or regulator for mechanistic studies. | nih.gov |
| Adenosine 5'-(α,β-methylene)diphosphate (AOPCP) | ecto-5'-nucleotidase (CD73) | Potent competitive inhibitor for active site probing. | wikipedia.orgmedchemexpress.com |
| [α-³²P]8N₃ADP | Glutamate Dehydrogenase | Photoaffinity label to identify regulatory binding domains. | |
| AMPS-HDB | Formate Dehydrogenase | Affinity label for probing critical arginyl residues in nucleotide-binding sites. |
Cellular and Molecular Functions Implicated in Alpha Adenosine Monophosphate Research Models
Regulation of Energy Homeostasis via AMP-Activated Protein Kinase (AMPK) Pathway
Alpha-adenosine monophosphate is a primary regulator of cellular energy balance through its activation of AMP-activated protein kinase (AMPK). wikipedia.orgbiologists.com AMPK is a highly conserved serine/threonine kinase that functions as a metabolic master switch, sensing cellular energy status and orchestrating responses to maintain energy homeostasis. nih.govnih.govportlandpress.com When cellular energy levels are low, indicated by an increased AMP:ATP ratio, AMPK is activated. biologists.comnih.gov This activation triggers a cascade of events that shifts the cell from anabolic (energy-consuming) pathways to catabolic (energy-producing) pathways. biologists.compsu.edutaylorandfrancis.com
AMPK's role extends beyond the individual cell to regulate whole-body energy homeostasis, influencing processes like food intake and energy expenditure. biologists.com The dysregulation of the AMPK signaling pathway has been implicated in various metabolic diseases, including type 2 diabetes and obesity. nih.gov
AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. portlandpress.comsigmaaldrich.cnahajournals.org In mammals, each of these subunits has multiple isoforms (α1, α2; β1, β2; γ1, γ2, γ3), giving rise to 12 possible distinct AMPK complexes. portlandpress.comphysiology.org This diversity in subunit composition allows for tissue-specific expression and function. portlandpress.com
The α subunits (α1 and α2) contain the kinase domain, which is responsible for phosphorylating downstream target proteins. sigmaaldrich.cn The α2 isoform is particularly sensitive to phosphorylation in response to increased AMP levels. ahajournals.org While both α1 and α2 are expressed in the heart, studies have shown that the α2 isoform plays a more significant role in the detrimental response to ischemic conditions in the brain. ahajournals.orgahajournals.org
The β subunits (β1 and β2) act as scaffolding proteins and contain a glycogen-binding domain, which allows AMPK to associate with glycogen (B147801) particles. taylorandfrancis.comportlandpress.comsigmaaldrich.cn This association is thought to inhibit kinase activity when glycogen stores are plentiful. taylorandfrancis.com The β1 isoform is found in a fraction of AMPK complexes in the liver but is not detectable in skeletal muscle, where the α2β2γ1 isoform is predominant. nih.gov
The γ subunits (γ1, γ2, and γ3) are the primary sensors of cellular energy status. They contain four cystathionine-β-synthase (CBS) domains that create two binding sites for adenine (B156593) nucleotides (AMP, ADP, and ATP). sigmaaldrich.cnwikipedia.org The binding of AMP and ADP to these sites is competitive with ATP. wikipedia.org The γ-subunits exhibit tissue-specific expression patterns; for example, γ2 is predominantly found in the heart, while γ3 is almost exclusively expressed in glycolytic skeletal muscle. portlandpress.comphysiology.org
Table 1: AMPK Subunit Isoforms and their Characteristics
| Subunit | Isoforms | Key Features | Primary Tissue Expression |
|---|---|---|---|
| α (Catalytic) | α1, α2 | Contains the kinase domain responsible for phosphorylation. sigmaaldrich.cn α2 is highly sensitive to AMP. ahajournals.org | α1 and α2 are widely expressed, with α2 being prominent in skeletal muscle and heart. portlandpress.comahajournals.org |
| β (Regulatory) | β1, β2 | Scaffolding protein with a glycogen-binding domain. taylorandfrancis.comsigmaaldrich.cn | β1 is present in the liver; β2 is predominant in skeletal muscle. portlandpress.comnih.gov |
| γ (Regulatory) | γ1, γ2, γ3 | Senses cellular energy status via adenine nucleotide binding sites. sigmaaldrich.cnwikipedia.org | γ1 is widely expressed. portlandpress.com γ2 is mainly in the heart. portlandpress.com γ3 is almost exclusive to skeletal muscle. portlandpress.comphysiology.org |
The activation of AMPK is a multi-step process that involves upstream kinases. The primary mechanism of activation is the phosphorylation of a critical threonine residue (Thr172) within the activation loop of the α-subunit. nih.govportlandpress.com This phosphorylation is carried out by several upstream kinases, with Liver Kinase B1 (LKB1), Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ), and Transforming Growth Factor-β-activated Kinase 1 (TAK1) being the most well-characterized. nih.govpsu.eduresearchgate.net
LKB1: This tumor suppressor kinase is considered the major upstream kinase for AMPK in most cell types. psu.eduresearchgate.net LKB1-mediated phosphorylation of AMPK is triggered by an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress. researchgate.net
CaMKKβ: This kinase activates AMPK in response to an increase in intracellular calcium levels. psu.eduresearchgate.net This pathway is independent of changes in the AMP:ATP ratio and allows AMPK to be regulated by calcium signaling events. wikipedia.org
TAK1: This kinase has also been identified as a direct upstream kinase of AMPK, although the precise mechanisms of its activation are still being investigated. psu.eduresearchgate.net
The binding of AMP to the γ-subunit of AMPK not only allosterically activates the enzyme but also makes it a more favorable substrate for phosphorylation by LKB1 and protects it from dephosphorylation. psu.eduahajournals.org
The activation of AMPK by α-AMP is a sophisticated process involving both allosteric regulation and covalent modification. ahajournals.org An increase in the cellular AMP:ATP ratio is the primary signal for AMPK activation. biologists.comahajournals.org This ratio is amplified by the enzyme adenylate kinase, which catalyzes the reaction 2 ADP ↔ ATP + AMP. biologists.com
There are three main mechanisms by which an elevated AMP:ATP ratio leads to AMPK activation:
Allosteric Activation: The binding of AMP to the γ-subunit induces a conformational change in the AMPK complex, leading to a direct, albeit modest, allosteric activation of the kinase. wikipedia.orgahajournals.org
Promotion of Phosphorylation: The binding of AMP makes the Thr172 residue on the α-subunit a more accessible and attractive substrate for upstream kinases like LKB1. psu.edutaylorandfrancis.comahajournals.org
Inhibition of Dephosphorylation: The binding of AMP to the γ-subunit protects the phosphorylated Thr172 residue from being dephosphorylated by protein phosphatases, thus prolonging the active state of AMPK. psu.eduahajournals.org
In some contexts, such as in striated muscle, the ratio of phosphocreatine (B42189) to creatine (B1669601) can also influence AMPK activity, either directly or by altering the AMP/ATP ratio. ahajournals.org
Once activated, AMPK phosphorylates a multitude of downstream target proteins, leading to a coordinated metabolic response that aims to restore cellular energy balance. biologists.comnih.gov In general, AMPK activation stimulates catabolic pathways that generate ATP while simultaneously inhibiting anabolic pathways that consume ATP. biologists.compsu.edu
Key metabolic pathways modulated by AMPK include:
Fatty Acid Metabolism: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. nih.govnih.gov This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased fatty acid oxidation in the mitochondria. nih.gov AMPK also inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis. nih.gov
Glucose Metabolism: AMPK activation promotes glucose uptake in tissues like skeletal muscle by stimulating the translocation of the glucose transporter GLUT4 to the plasma membrane. biologists.com It also enhances glycolysis to increase ATP production. biologists.com In the liver, AMPK activation suppresses glucose production (gluconeogenesis). nih.gov
Mitochondrial Biogenesis: AMPK can promote the formation of new mitochondria, the powerhouses of the cell, to enhance the capacity for ATP production through oxidative phosphorylation. nih.gov
Autophagy and Mitophagy: Under conditions of nutrient starvation, AMPK can initiate autophagy, a process where the cell degrades its own components to recycle nutrients and generate energy. frontiersin.org Mitophagy, the specific autophagic removal of damaged mitochondria, is also regulated by AMPK to maintain mitochondrial quality control. frontiersin.org
Protein Synthesis: AMPK inhibits protein synthesis, a highly energy-intensive process, primarily by suppressing the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway. nih.govnih.gov
| Autophagy | ULK1 | Stimulation |
This compound-mediated Activation Mechanisms of AMPK
Involvement in RNA Synthesis and Related Molecular Processes
This compound is a fundamental building block for the synthesis of ribonucleic acid (RNA). wikipedia.orggenscript.com During the process of transcription, AMP, in its triphosphate form (ATP), is incorporated into the growing RNA chain by RNA polymerase enzymes. genscript.com The breakdown of existing RNA molecules also yields nucleoside monophosphates, including AMP. wikipedia.org
Beyond its role as a monomeric unit, the broader family of alpha-anomeric nucleosides, to which α-AMP belongs, has been a subject of interest in chemical biology. rsc.org While the β-anomers are the naturally occurring forms in canonical DNA and RNA, synthetic α-nucleosides have been created and studied for their unique properties. rsc.orgresearchgate.net For instance, α-d-2′-deoxyribonucleosides can be formed as a result of γ-irradiation of DNA. researchgate.net The synthesis of α-adenosine was first reported in 1958. rsc.org These non-natural anomers are valuable tools for probing the structural and functional requirements of nucleic acid interactions.
Signaling Pathway Modulation by Cyclic Adenosine (B11128) Monophosphate (cAMP) and related Alpha-Anomers
This compound is the precursor for the synthesis of the important second messenger molecule, cyclic adenosine monophosphate (cAMP). pressbooks.pub The enzyme adenylyl cyclase converts ATP into cAMP by removing two phosphate (B84403) groups and forming a cyclic phosphodiester bond. pressbooks.pubcreative-proteomics.com cAMP signaling is a ubiquitous mechanism for intracellular signal transduction, mediating the effects of numerous hormones and neurotransmitters that cannot cross the cell membrane. wikipedia.orgjapsonline.com
The cAMP signaling pathway is initiated when an extracellular ligand binds to a G protein-coupled receptor (GPCR). creative-proteomics.com This activates an associated G protein, which in turn stimulates adenylyl cyclase to produce cAMP. creative-proteomics.commdpi.com The primary intracellular effector of cAMP is protein kinase A (PKA). wikipedia.orgmdpi.com The binding of cAMP to the regulatory subunits of PKA causes the release and activation of the catalytic subunits. wikipedia.org These active subunits then phosphorylate a variety of substrate proteins, leading to changes in enzyme activity, ion channel function, and gene expression. wikipedia.org
In addition to PKA, cAMP can also directly activate other signaling proteins, such as the exchange protein activated by cAMP (Epac). creative-proteomics.comnih.gov The specificity of cAMP signaling is maintained, in part, by A-kinase-anchoring proteins (AKAPs), which localize PKA to specific subcellular compartments. mdpi.com The cAMP signal is terminated by the action of phosphodiesterases, which hydrolyze cAMP back to AMP. pressbooks.pub
Interestingly, research has also explored the direct signaling roles of AMP itself and its analogs. One study found that AMP and a non-hydrolyzable analog can directly activate the adenosine A1 receptor (A1R), an effect that was not dependent on its conversion to adenosine. nih.gov This suggests that α-AMP may have signaling functions that are independent of its role as an AMPK activator or a precursor to cAMP. Furthermore, other cyclic dinucleotides, such as cyclic di-AMP, serve as second messengers in bacteria and archaea, highlighting the evolutionary conservation of nucleotide-based signaling. wikipedia.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5-aminoimidazole-4-carboxamide riboside (AICAR) |
| Acetyl-CoA Carboxylase (ACC) |
| Adenosine |
| Adenosine diphosphate (B83284) (ADP) |
| Adenosine triphosphate (ATP) |
| This compound (α-AMP) |
| Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ) |
| Carnitine palmitoyltransferase 1 (CPT1) |
| Creatine |
| Cyclic adenosine monophosphate (cAMP) |
| Cyclic di-AMP |
| Deoxyadenosine (B7792050) 5'-monophosphonate (ACP) |
| Glucose transporter 4 (GLUT4) |
| HMG-CoA reductase |
| Liver Kinase B1 (LKB1) |
| Malonyl-CoA |
| Phosphocreatine |
| Phosphofructokinase-2 |
| Phosphorylated AICAriboside (ZMP) |
| Protein Kinase A (PKA) |
| RNA |
| Transforming Growth Factor-β-activated Kinase 1 (TAK1) |
Adenylate Cyclase and Phosphodiesterase Regulation
The intracellular concentration of cyclic adenosine monophosphate (cAMP) is meticulously controlled by the opposing actions of two key enzyme families: adenylyl cyclases (AC) and cyclic nucleotide phosphodiesterases (PDEs). nih.gov Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP, a process initiated by extracellular signals binding to G-protein-coupled receptors (GPCRs). creative-proteomics.com This binding activates the G-protein complex, leading to the dissociation of the GTP-bound α-subunit, which then stimulates adenylyl cyclase to produce cAMP. creative-proteomics.com Conversely, phosphodiesterases are responsible for the degradation of cAMP into adenosine monophosphate (AMP), thereby terminating the signal. creative-proteomics.com The balance between AC and PDE activities determines the duration and magnitude of cAMP signaling. nih.gov
Different isoforms of both adenylyl cyclase and phosphodiesterases exist, exhibiting distinct tissue distributions and regulatory mechanisms, which allows for cell-type and stimulus-specific responses. nih.gov For instance, in rat and human glomerulosa cells, studies have shown the involvement of specific PDE isoforms, such as PDE2, in regulating ACTH-induced cAMP accumulation. oup.com Hormonal signals can also modulate PDE activity; for example, agents that increase cAMP can lead to a rapid increase in PDE3 activity. oup.com This intricate regulation ensures that cAMP levels are finely tuned to meet the specific physiological needs of the cell. creative-proteomics.com
Cyclic AMP-Dependent Protein Kinase (PKA) Activation
A primary downstream effector of cAMP in eukaryotic cells is cAMP-dependent protein kinase (PKA). wikipedia.org In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. researchgate.net The regulatory subunits block the catalytic activity of the C subunits. wikipedia.org The binding of cAMP to specific sites on the regulatory subunits induces a conformational change, causing them to dissociate from the catalytic subunits. wikipedia.orgresearchgate.net This dissociation liberates the C subunits, which then become active and phosphorylate a multitude of substrate proteins on their serine and threonine residues. wikipedia.orgresearchgate.net
The activation of PKA triggers a cascade of phosphorylation events that regulate numerous cellular processes, including metabolism, gene transcription, and cell growth. japsonline.com For example, PKA can phosphorylate metabolic enzymes like glycogen synthase and phosphorylase kinase, thereby regulating glycogen metabolism. nih.gov Furthermore, PKA can translocate to the nucleus and phosphorylate transcription factors such as the cAMP-response element-binding protein (CREB), which in turn modulates gene expression. nih.govresearchgate.net The activity of PKA is not always a simple monotonic function of cAMP levels; research has shown that in some cellular contexts, PKA activity can exhibit a biphasic response to increasing cAMP concentrations. biorxiv.org
Interplay with Other Signaling Cascades (e.g., Wnt, TGFβ, mTOR)
The cAMP/PKA signaling pathway does not operate in isolation but engages in extensive crosstalk with other major signaling cascades, creating a complex network that integrates various cellular signals.
Wnt Signaling: The Wnt signaling pathway, crucial for development and tissue homeostasis, can be modulated by cAMP/PKA signaling. Some Wnt proteins can activate G proteins and adenylyl cyclase, leading to an increase in cAMP levels and subsequent PKA activation. wjgnet.com This can influence the canonical Wnt pathway by affecting the stability of β-catenin, a key transcriptional co-activator. wjgnet.comnih.gov Additionally, the Wnt pathway can interact with the mTOR pathway, which is also influenced by cAMP signaling. wjgnet.com
TGFβ Signaling: The transforming growth factor-beta (TGFβ) signaling pathway, which regulates cell growth, differentiation, and extracellular matrix production, is also interconnected with cAMP signaling. Research indicates that adenosine, acting through its receptors, can modulate TGFβ-induced responses in a PKA-dependent manner. nih.govplos.org For instance, activation of the A2A/A2B adenosine receptors can diminish TGFβ-induced effects on fibroblasts. nih.gov Conversely, activated components of the TGFβ pathway, like the Smad3/Smad4 complex, have been reported to directly interact with and activate PKA, independent of cAMP concentration changes. nih.gov
mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. AMP-activated protein kinase (AMPK), a key energy sensor often activated by increases in the AMP/ATP ratio, is a negative regulator of mTOR signaling. oup.com AMPK can inhibit the mTORC1 complex through phosphorylation of TSC2 and raptor. nih.govaai.org Given that cAMP can influence AMPK activity, there is an indirect link between cAMP and mTOR signaling. For example, in skeletal muscle, activation of AMPK can repress insulin-induced phosphorylation of mTOR. oup.com This interplay allows cells to coordinate their metabolic state with growth and proliferation signals. frontiersin.org
Role in Redox Homeostasis Regulation (via AMPK)
AMP-activated protein kinase (AMPK) functions as a critical sensor and modulator of cellular redox homeostasis. mednexus.orgencyclopedia.pub It can be activated by low levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are byproducts of normal metabolism and can be elevated under conditions of oxidative stress. mednexus.org Once activated, AMPK initiates a feedback loop to suppress oxidant stress. mednexus.org This is achieved through multiple mechanisms, including the downregulation of ROS-producing enzymes like NADPH oxidase (NOX) and the promotion of antioxidant enzyme expression. mednexus.orgresearchgate.net
In endothelial cells, for example, AMPK's role as a redox sensor is vital for maintaining normal function. mednexus.org It can be activated by various stimuli, including oxidants, and its activation helps to counteract endothelial dysfunction caused by high levels of oxidative stress, such as in diabetes. mednexus.org AMPK can also regulate mitochondrial function, a major source of cellular ROS. It promotes mitochondrial biogenesis and upregulates uncoupling proteins, which can reduce the production of mitochondrial ROS. researchgate.net Therefore, through its multifaceted regulation of oxidant production and antioxidant defenses, AMPK plays a pivotal role in maintaining the delicate balance of redox homeostasis within the cell. researchgate.netaccscience.com
Functions in Specific Biological Systems and Research Models
The functions of this compound and its related signaling pathways have been investigated in various biological systems and research models, revealing their diverse physiological roles.
Skeletal Muscle Metabolism: In skeletal muscle, AMPK is a master regulator of energy metabolism, particularly during exercise. mrc.ac.ukresearchgate.net An increase in the AMP/ATP ratio during muscle contraction activates AMPK. researchgate.netoup.com Activated AMPK then stimulates catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic, ATP-consuming processes. mrc.ac.ukoup.com This ensures that the energy supply meets the demands of the working muscle. oup.com Research has shown that AMPK activation is crucial for both the acute metabolic response to exercise and the long-term adaptations to endurance training. mrc.ac.uk
Endothelial Cell Function: In the vascular endothelium, both cAMP and AMPK signaling are critical for maintaining barrier function and vascular homeostasis. Neutrophil-derived 5'-AMP can be converted to adenosine by endothelial CD73, which then activates A2B adenosine receptors, increases intracellular cAMP, and enhances endothelial barrier function. nih.gov AMPK, particularly the AMPKα1 isoform in pulmonary microvascular endothelial cells, plays a role in endothelial repair processes following injury. nih.gov It has also been shown to protect against hypercholesterolemia-induced endothelial dysfunction by regulating cholesterol efflux. ahajournals.org Furthermore, intracellular adenosine levels can influence epigenetic programming in endothelial cells to promote angiogenesis. embopress.org
Neuronal Responses: In the nervous system, adenosine acts as a potent neuromodulator, primarily through A1 and A2A receptors. mdpi.com It plays a significant role in protecting neurons from metabolic and excitotoxic insults. nih.gov For instance, activation of AMPK in hippocampal neurons has been shown to protect against cell death induced by glucose deprivation and chemical hypoxia. nih.gov Adenosine released from neurons can act as a feedback inhibitor of excitatory synaptic transmission, a process that is crucial for preventing over-excitation and potential seizure activity. pnas.org However, the signaling can be complex, as chronic activation of AMPK in some neuronal models has been linked to the accumulation of α-synuclein oligomers, a hallmark of certain neurodegenerative diseases. researchgate.net
Interactions with Other Biomolecules and Biological Complexes
Binding to Protein Domains and Structural Stabilization
The binding of nucleotides like α-AMP to proteins is a crucial mechanism for regulating protein function and ensuring their structural integrity. nih.govacs.orgwhiterose.ac.uk Ligands can act as substrates, regulatory molecules, or cofactors essential for stability. nih.govwhiterose.ac.uknih.gov In the case of α-AMP, its binding is often integral to maintaining the correct conformation and stability of the protein to which it attaches. nih.gov
A prime example of α-AMP's structural role is its interaction with the Kef potassium efflux system in bacteria. nih.govacs.orgwhiterose.ac.uknih.gov Research on the Shewanella denitrificans Kef system demonstrates that α-AMP is bound with high affinity to the Rossmann folds within the KTN (K+ transport and NAD-binding) domains of the dimeric Kef protein. nih.govwhiterose.ac.uknih.govresearchgate.net This binding is not regulatory in the sense of being turned on or off, but rather serves a permanent structural purpose, ensuring the site is always occupied under normal cellular conditions. nih.govnih.gov
The Kef system's primary function is to protect bacteria from toxic electrophilic compounds by modulating cytoplasmic pH. mdpi.comnih.gov This is regulated by the reversible binding of glutathione (B108866) and its conjugates. nih.govresearchgate.net The binding site for these regulatory glutathione ligands is located at the interface between the dimer subunits, and it is proposed that this interface is itself stabilized by the presence of α-AMP. nih.govwhiterose.ac.uknih.govresearchgate.net The α-AMP molecule essentially acts as a lynchpin, holding the KTN domains in a stable and functional conformation. nih.gov
The stabilizing effect of α-AMP is not limited to the Kef system. The loss of the ability to bind α-AMP in the Kef protein leads to instability of the protein and the dimer complex, resulting in a loss of function. nih.govwhiterose.ac.uknih.govresearchgate.net This principle is broadly applicable, as nucleotide binding is a common strategy in nature to stabilize protein folds. nih.gov
Studies have shown that mutations designed to disrupt α-AMP binding in the KTN domain lead to lower levels of protein expression, which is consistent with α-AMP being crucial for structural integrity. nih.gov Molecular dynamics simulations have further supported this, indicating reduced stability of the KTN domain when α-AMP is removed. nih.gov In another context, the post-translational modification known as AMPylation—the covalent attachment of AMP to a protein residue—has been shown to dramatically increase the thermal stability of proteins like Rab1b, shifting its melting temperature by as much as 20°C. pnas.org This demonstrates that the presence of the AMP moiety, whether bound non-covalently or attached covalently, can significantly bolster a protein's conformational stability.
Alpha-Adenosine Monophosphate Binding to KTN Domain of Kef Potassium Efflux System
Nucleotide-Metal Coordination Complexes Involving this compound
Alpha-AMP can form coordination complexes with various metal ions, a process that is significant in both biological systems and materials science. rsc.orgresearchgate.net The interaction is often mediated through the phosphate (B84403) group and, in some cases, the nitrogen atoms of the adenine (B156593) base. asianpubs.org The formation of these complexes can influence the structure and reactivity of the nucleotide.
Researchers have successfully designed and constructed one-dimensional coordination polymers using α-AMP (or its derivatives) and metal ions like cadmium (Cd²⁺) and manganese (Mn²⁺). rsc.orgresearchgate.net In these structures, the metal ions link the nucleotide molecules, creating extended chains with specific structural motifs. rsc.org
Studies comparing adenosine (B11128) 5'-monophosphate (AMP²⁻) with its thio-analogue (AMPS²⁻) have quantified the stability of complexes with several divalent metal ions. For ions like Mn²⁺, Zn²⁺, and Cd²⁺, the binding affinity is significantly increased in the thio-analogue, indicating direct coordination between the metal ion and the sulfur atom of the thiophosphate group. acs.org This highlights the crucial role of the phosphate group in metal binding. The table below summarizes the stability constants for several metal-AMP complexes.
| Metal Ion | log K (M(AMP)) | Binding Characteristics | Reference |
|---|---|---|---|
| Mg²⁺ | 1.71 | Binds to the phosphate group. | acs.org |
| Ca²⁺ | 1.64 | Binds to the phosphate group. | acs.org |
| Mn²⁺ | 2.09 | Binds to the phosphate group. | acs.org |
| Ni²⁺ | 2.25 | Binds to the phosphate group. | acs.org |
| Zn²⁺ | 2.53 | Binds to the phosphate group and potentially N7 of the adenine ring. | asianpubs.orgacs.org |
| Cd²⁺ | 2.85 | Binds to the phosphate group and potentially N7 of the adenine ring. | asianpubs.orgacs.org |
Interactions with Nucleic Acids and Formation of Anomeric DNA/RNA Structures
Naturally occurring DNA and RNA are built from nucleotides in the β-anomeric configuration, where the nucleobase is on the same side of the sugar ring as the 5'-hydroxyl group. atdbio.comnih.gov The α-anomer, where the nucleobase is on the opposite side, is rare in nature but can be generated, for instance, by radical damage to DNA. nih.govnih.govresearchgate.net The incorporation of an α-anomeric nucleotide like alpha-adenosine into a DNA or RNA strand has significant structural consequences. nih.gov
Oligonucleotides containing α-anomers can form stable, parallel-stranded double helices with complementary β-strands, a unique property that differs from the antiparallel nature of standard DNA. nih.gov The presence of a single α-anomeric adenosine within a standard β-DNA duplex introduces a distinct structural perturbation.
An NMR solution structure of a DNA decamer containing a central α-anomeric adenosine revealed that while the anomeric nucleotide itself remains intrahelical, it causes significant global changes to the duplex. nih.gov The key structural distortions are summarized below.
| Structural Parameter | Effect of α-Anomeric Adenosine | Reference |
|---|---|---|
| Base Stacking | Intrahelical, stacked in a reverse Watson-Crick fashion. | nih.gov |
| Helical Axis | A distinct kink into the major groove at the anomeric site. | nih.gov |
| Minor Groove | Significant opening and widening emanating from the anomeric site. | nih.gov |
| Thermostability | Slight decrease compared to the unmodified duplex. | nih.gov |
| Flanking Segments | Largely unaltered from a standard B-type DNA conformation. | nih.gov |
These structural changes are biologically relevant. For example, the bacterial base excision repair enzyme Endonuclease IV recognizes and cleaves the DNA at the site of the α-anomeric lesion, suggesting that the distorted structure facilitates enzyme recognition and repair to maintain genomic stability. nih.gov
Intermolecular Interactions with Other Cellular Messengers (e.g., Ca²⁺, Reactive Oxygen Species)
Alpha-AMP and its related signaling molecule, cyclic AMP (cAMP), are part of a complex network of cellular communication that involves other messengers like calcium ions (Ca²⁺) and reactive oxygen species (ROS).
The relationship between calcium and cAMP signaling is well-established. In many cells, the pathways are interconnected; for instance, calcium can modulate the activity of adenylyl cyclase, the enzyme that synthesizes cAMP from ATP. creative-proteomics.comnih.gov This interaction can create a negative feedback loop, where calcium may inhibit adenylate cyclase to protect cells from overload. nih.gov While these studies often focus on cAMP, the underlying pool of adenosine phosphates, including AMP, is intrinsically linked to these processes.
The interaction with ROS is particularly evident in the context of the AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism that is activated by an increase in the cellular AMP:ATP ratio. wikipedia.org Studies have shown that elevated levels of ROS, such as hydrogen peroxide (H₂O₂), can lead to the activation of AMPK. nih.govfrontiersin.org This activation is thought to occur indirectly, possibly via a decline in ATP levels caused by ROS-induced stress. nih.gov Once activated, AMPK can trigger downstream pathways, including the regulation of gene expression. nih.govfrontiersin.org This establishes a clear link where ROS can influence cellular energy status, which is then sensed through the levels of α-AMP, leading to a corrective response mediated by AMPK. nih.gov
Advanced Analytical and Computational Methodologies in Alpha Adenosine Monophosphate Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the elucidation of the molecular properties of α-AMP, offering non-invasive ways to probe its structure and interactions in various environments.
Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Infrared Absorption Spectroscopy (SEIRA) are powerful techniques for investigating the binding interactions of α-AMP, particularly at metallic surfaces. Studies using gold (Au) nanoshell substrates have revealed detailed information about how α-AMP adsorbs and orients itself.
Research has shown that the interaction of α-AMP with Au surfaces is significantly dependent on pH. furman.edunih.gov At different pH levels, conformational changes of the adsorbed α-AMP molecules are observed. furman.edunih.gov The combined SERS and SEIRA spectra indicate that at low pH, protonation of the adenine (B156593) ring reduces its binding to the gold surface. furman.edunih.gov Spectral evidence suggests that α-AMP binds to the gold surface "end-on" through a ring nitrogen of the adenine moiety and/or the external amino (NH2) group. furman.edunih.gov The SERS spectra of α-AMP are dominated by the adenine ring breathing mode, which shifts from approximately 723 cm⁻¹ in normal Raman to 735 cm⁻¹ in SERS, indicating a strong interaction of the adenine part of the molecule with the surface. furman.edu Notably, vibrational modes from the phosphate (B84403) and sugar groups are absent in the SERS spectra, suggesting these moieties are oriented away from the metallic surface. furman.edu
Infrared spectroscopy has also been employed to monitor the conformational changes in proteins upon α-AMP binding. For instance, studies on the sarcoplasmic reticulum Ca²⁺-ATPase showed that the binding of a fluorescent analog of AMP, TNP-AMP, induces distinct conformational changes in the enzyme, which are different from those induced by ATP. researchgate.net This demonstrates the sensitivity of IR spectroscopy in distinguishing different ligand binding modes. researchgate.net
Table 1: Key SERS and IR Spectral Features of α-AMP Interactions
| Technique | System Studied | Key Finding | Wavenumber (cm⁻¹) | Assignment | Citation |
|---|---|---|---|---|---|
| SERS | α-AMP on Au nanoshells | Dominant adenine ring interaction | 735 | Adenine ring breathing mode (upshifted) | furman.edu |
| SERS | α-AMP on Au nanoshells | pH-dependent binding | 1323 / 1342 | Relative intensity changes due to adenine protonation | furman.edu |
| SEIRA | α-AMP on Au nanoshells | Orientation of NH2 group | 1620-1640 | In-plane symmetric NH2 scissor mode | furman.edu |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the conformation and dynamics of α-AMP in solution. Both ¹H and ³¹P NMR are commonly used to probe the molecule's structure and its interactions with other ions and macromolecules.
¹H NMR studies have shown that protonation of the phosphate group at different pH values induces upfield shifts of the H-8 proton signal. biorxiv.org This indicates that α-AMP predominantly adopts an anti conformation in aqueous solutions. biorxiv.org The magnitude of this shift is sensitive to temperature, decreasing slightly at higher temperatures (50 and 70 °C). biorxiv.org Furthermore, NMR has been used to study the interaction of α-AMP with metal ions. For example, chemical shift measurements in the presence of Mg²⁺ have given no indication of a direct interaction between the magnesium ion and the adenine ring. biorxiv.org
Lanthanide ions, which are often used as shift reagents in NMR, have been shown to form isostructural complexes with α-AMP, allowing for detailed analysis of the nucleotide's conformation in mixed solvents like water-dimethyl sulphoxide. nih.gov Relaxation time measurements in these studies help to understand the structure and dynamics of the ion-solvation shell around the nucleotide. nih.gov
³¹P NMR provides direct information about the phosphate group. The proton-decoupled ³¹P NMR spectrum of α-AMP shows a singlet at a chemical shift (δ) of approximately 3.5 ppm. asm.org This technique is particularly useful in studying enzymatic reactions involving α-AMP, such as its production from ATP by adenylate kinase, allowing for real-time monitoring of the reaction progress. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) and Infrared Spectroscopy for Binding Interactions
X-ray Crystallography for Ligand-Protein Complex Determination
X-ray crystallography provides high-resolution, three-dimensional structures of α-AMP bound to its protein targets, offering a static yet detailed snapshot of the binding interactions. This technique has been crucial in understanding how α-AMP regulates the function of various enzymes.
A prominent example is the AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism. The crystal structure of the regulatory fragment of mammalian AMPK in complex with α-AMP revealed that the phosphate group of AMP lies in a groove on the surface of the gamma subunit, which is rich in basic residues. acs.org These structures show that two sites on the gamma subunit can bind either AMP or ATP competitively, while a third site appears to bind AMP tightly without exchange. acs.org
Similarly, the crystal structure of a mutant ribonuclease T1 (Y45W) in complex with 2'AMP has been determined at 1.7 Å resolution. researchgate.net This provided a structural basis for understanding the differences between specific and non-specific interactions of the enzyme with nucleotides. researchgate.net The structure of human adenosine (B11128) kinase, which converts adenosine to α-AMP, has also been solved in complex with inhibitors. researchgate.net These structures reveal distinct open and closed conformational states of the enzyme, providing insight into the catalytic mechanism and the structural rearrangements required for ligand binding and phosphoryl transfer. researchgate.net
Table 2: Selected PDB Entries for α-AMP-Protein Complexes
| PDB ID | Protein | Resolution (Å) | Key Structural Insights | Citation |
|---|---|---|---|---|
| 2OUN | Phosphodiesterase 10 (PDE10) | N/A | Characterization of the AMP product state in the active site. | mdpi.com |
| 1JHA | Adenosine Kinase | N/A | Reveals inhibitor binding mode and conformational changes. | researchgate.net |
| 6C9F | AMP-activated protein kinase (AMPK) | <3.0 | Structure of phosphorylated AMPK bound to AMP and a pharmacological activator. | nih.govnih.gov |
Computational Approaches
Computational methods have become integral to α-AMP research, complementing experimental data by providing dynamic and energetic details of molecular interactions that are often difficult to capture otherwise.
Molecular docking and molecular dynamics (MD) simulations are widely used to predict and analyze the binding of α-AMP to its protein targets. Docking studies can screen large libraries of compounds to identify potential binders and predict their binding poses. nih.govpnrjournal.com For example, docking of α-AMP to the active site of rice ribosome-inactivating protein (OsRIP1) identified key hydrogen bonds and stacking interactions with aromatic residues that anchor the ligand in the binding pocket. rcsb.org
MD simulations provide a dynamic view of the binding process and the subsequent conformational changes in both the ligand and the protein. pnas.org Simulations have been used to study the translocation of antimicrobial peptides (AMPs), which should not be confused with adenosine monophosphate, across bacterial membranes, a process that can be influenced by the presence of nucleotides. researchgate.netpnrjournal.com In the context of α-AMP itself, MD simulations, often combined with experimental data from NMR, can help to understand the conformational landscape of the molecule and how it is affected by ligand binding. nih.gov Simulations of hydrated α-AMP anions have been used to study the structure of the surrounding water cluster and the process of water molecule evaporation upon heating. nih.gov
Quantum mechanical (QM) methods, including Density Functional Theory (DFT), offer the highest level of theoretical detail for studying the electronic structure and energetics of α-AMP and its interactions. These methods are crucial for understanding reaction mechanisms, charge distributions, and the nature of chemical bonds.
Hybrid QM/Molecular Mechanical (QM/MM) calculations have been performed on the X-ray crystal structures of phosphodiesterase 10 (PDE10) in complex with α-AMP. mdpi.com These calculations helped to determine the protonation state of the phosphate oxygen atoms in the bound product and resolved ambiguities in the experimental structure concerning the orientation of certain amino acid side chains. mdpi.com
DFT calculations have been used to study the binding of α-AMP to gold surfaces, complementing SERS/SEIRA experiments by assigning observed spectral features and providing insight into the local binding geometry. furman.edunih.gov Theoretical simulations combining MD and DFT have also been employed to understand the role of α-AMP as a shape-inducing agent in the synthesis of gold nanostars, showing how it mediates anisotropic growth through selective adsorption on different crystal facets. nih.gov Furthermore, DFT and time-dependent DFT (TD-DFT) have been used to calculate the absorption and fluorescence spectra of related molecules like ATP, providing a deeper understanding of their electronic properties in both gas and solution phases. scite.ai
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| alpha-Adenosine monophosphate | α-AMP |
| Adenosine triphosphate | ATP |
| 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-monophosphate | TNP-AMP |
| Adenosine | --- |
| Adenine | --- |
| Magnesium | Mg²⁺ |
| 2' guanosine (B1672433) monophosphate | 2'GMP |
| 2' uridine (B1682114) monophosphate | 2'UMP |
| Ethidium bromide | --- |
| 5-iodouridylyl(3'-5')adenosine | --- |
| Metformin | --- |
| 1,2-Benzisothiazol-3-amine tbdms | --- |
Computational Modeling of Signaling Networks and Pathways
Computational modeling has emerged as a powerful tool to understand the complex and dynamic nature of signaling networks involving this compound (AMP). These models allow researchers to simulate and predict the behavior of these intricate systems, providing insights that are often difficult to obtain through experimental approaches alone.
One area of focus has been the crosstalk between different signaling pathways. For instance, a network-based compartmental model was developed to investigate the interaction between receptor tyrosine kinases (RTKs) and G proteins, and its impact on cellular cyclic AMP (cAMP) levels. molbiolcell.org This model predicted that the protein GIV/girdin acts as a control valve, regulating the flow of cAMP in response to growth factor stimulation. molbiolcell.org Specifically, higher levels of GIV were predicted to dampen cAMP signaling. molbiolcell.org These predictions were subsequently validated by experimental measurements of cAMP levels in cells under various conditions. molbiolcell.org
Another significant application of computational modeling is in understanding the role of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status. biorxiv.orgnih.govresearchgate.net Models have been developed to explore the interplay between calcium signaling, AMPK, and the mammalian target of rapamycin (B549165) (mTOR) in neurons. biorxiv.orgnih.govresearchgate.net These models predict that high-frequency glutamate (B1630785) stimuli lead to larger oscillations in AMPK and mTOR activity. nih.govresearchgate.net This dynamic behavior may be a key mechanism by which neurons differentiate between basal signaling and stimuli that lead to long-term changes in synaptic strength, a process known as synaptic plasticity. biorxiv.orgnih.govresearchgate.net
Furthermore, these computational studies have investigated the influence of other signaling inputs, such as insulin (B600854), on the AMPK-mTOR network. The models suggest that the interplay between insulin receptor signaling and calcium signaling can result in multistability, where the system can exist in multiple stable states depending on the strength of the insulin signal and the rate of metabolic consumption. biorxiv.orgnih.gov This has significant implications for understanding neuronal metabolism and how it is regulated under different physiological conditions. biorxiv.orgnih.govresearchgate.net
Table 1: Key Predictions from Computational Models of AMP Signaling Pathways
| Model Focus | Key Prediction | Experimental Validation |
|---|---|---|
| RTK-G protein-cAMP crosstalk | GIV/girdin dampens ligand-stimulated cAMP dynamics. molbiolcell.org | Experimentally verified by measuring cAMP levels in cells. molbiolcell.org |
| Calcium-AMPK-mTOR signaling in neurons | Higher frequency glutamate stimulus leads to larger perturbations in AMPK and mTOR oscillations. nih.govresearchgate.net | - |
| Calcium-AMPK-mTOR and Insulin crosstalk | The system can exhibit multistability depending on insulin signaling strength and metabolic rate. biorxiv.orgnih.gov | - |
| Calcium-induced cAMP/PKA dynamics | The cAMP/PKA pathway acts as a leaky integrator of calcium signals, with different components responding to different frequencies. nih.gov | - |
Biochemical Assays for Enzyme Activity and Kinetic Studies
A variety of biochemical assays are employed to measure the activity of enzymes that produce or are regulated by this compound (AMP) and to determine their kinetic parameters. These assays are crucial for understanding enzyme mechanisms, screening for inhibitors, and elucidating regulatory processes.
One widely used method is the AMP-Glo™ Assay, a luminescent assay that can detect AMP produced in a wide range of enzymatic reactions. promega.com This homogeneous assay is suitable for high-throughput screening and can be used for enzymes that produce AMP both in the presence and absence of ATP as a substrate. promega.com The principle involves terminating the primary enzymatic reaction, converting the produced AMP to ADP, and then to ATP, which is subsequently used in a luciferase reaction to generate a light signal proportional to the initial amount of AMP. promega.com This assay has been successfully used to measure the activity of enzymes such as phosphodiesterases, aminoacyl-tRNA synthetases, and DNA ligases. promega.com
For studying AMP-activated protein kinase (AMPK), a key regulator of cellular energy, several assay formats are available. An enzyme-linked immunosorbent assay (ELISA)-based method provides a non-radioactive and sensitive alternative for measuring AMPK activity. nih.govbiorxiv.orgtmc.edu This method was used to determine the kinetic parameters of recombinant AMPK complexes and to assess the effects of small-molecule modulators. tmc.edu Commercially available kits, such as the Chemi-Verse™ AMPK Kinase Assay Kit, also provide a platform for screening and profiling AMPK inhibitors using a luminescence-based detection method (ADP-Glo™). bpsbioscience.com
Kinetic studies of enzymes involved in AMP metabolism have provided detailed insights into their reaction mechanisms. For instance, kinetic analysis of adenosine kinase from L1210 cells suggested a two-site ping-pong mechanism, where the enzyme is phosphorylated as an intermediate. nih.gov This study estimated the dissociation constants for various enzyme-substrate and enzyme-product complexes. nih.gov
The regulation of enzyme activity by AMP and other adenine nucleotides has also been a subject of detailed kinetic investigation. For example, studies on citrate (B86180) synthase have shown that ATP, ADP, and AMP act as inhibitors. plos.org Kinetic data analysis suggested that these nucleotides likely bind to the enzyme-oxaloacetate complex, thereby inhibiting the forward reaction. plos.org
Furthermore, kinetic isotope effect studies have been employed to probe the transition state of enzyme-catalyzed reactions. For AMP nucleosidase, the kinetic alpha-deuterium isotope effect for the hydrolysis of a poor substrate, nicotinamide (B372718) mononucleotide (NMN), was significant, suggesting that the chemical bond-breaking step is rate-limiting. osti.gov In contrast, for the good substrate AMP, the isotope effect was unity, indicating that other steps, such as product release, are rate-limiting. osti.gov
Table 2: Examples of Biochemical Assays and Kinetic Studies for AMP-related Enzymes
| Enzyme/Pathway | Assay/Study Type | Key Findings/Application |
|---|---|---|
| Various AMP-producing enzymes | AMP-Glo™ Assay | Quantitative, high-throughput measurement of AMP production from enzymes like phosphodiesterases and DNA ligases. promega.com |
| AMP-activated protein kinase (AMPK) | ELISA-based activity assay | Non-radioactive method to determine kinetic parameters and evaluate modulators. nih.govbiorxiv.orgtmc.edu |
| AMP-activated protein kinase (AMPK) | Chemi-Verse™ Kinase Assay Kit | Luminescence-based screening and profiling of AMPK inhibitors. bpsbioscience.com |
| Adenosine kinase | Enzyme kinetics | Elucidation of a two-site ping-pong reaction mechanism with a phosphorylated enzyme intermediate. nih.gov |
| Citrate synthase | Inhibition kinetics | ATP, ADP, and AMP act as inhibitors by binding to the enzyme-oxaloacetate complex. plos.org |
| AMP nucleosidase | Kinetic isotope effect | The rate-limiting step changes depending on the substrate, from bond cleavage for a poor substrate to another step for a good substrate. osti.gov |
Future Research Directions and Potential Research Applications
Development of Novel Alpha-Nucleotide Analogs as Chemical Probes and Research Tools
The synthesis of novel α-nucleotide analogs is a burgeoning field with significant potential for creating sophisticated chemical probes and research tools. umn.eduresearchgate.net These analogs, which can feature modifications to the sugar, base, or phosphate (B84403) group, are instrumental in exploring and manipulating biological systems. mdpi.com The unique stereochemistry of α-nucleosides offers advantages such as increased stability and specific binding properties, making their derivatives highly valuable. rsc.org
Researchers are designing α-nucleotide analogs for various applications:
Enzyme Mechanism Studies: Analogs of α-AMP can be used to dissect the mechanisms of DNA and RNA polymerases and other nucleotide-binding proteins. nih.gov By observing how these enzymes interact with α-anomeric substrates, scientists can gain insights into their active sites and catalytic processes.
Therapeutic Agents: The structural similarity of nucleoside analogs to their natural counterparts has led to their success as antiviral and anticancer drugs. researchgate.netresearchgate.net The development of α-nucleoside analogs as potential therapeutics is an active area of research, with a focus on creating compounds that can be selectively activated in target cells. researchgate.net
Intracellular Delivery: Significant progress has been made in developing "pronucleotide" strategies to deliver monophosphates into cells. umn.edu These approaches can be adapted for α-nucleotide analogs to ensure they reach their intracellular targets, overcoming the challenges associated with the negative charge of the phosphate group.
Fluorescent and NMR Probes: Attaching fluorescent tags or NMR-active isotopes like ¹⁹F to α-nucleoside analogs creates powerful probes for studying nucleic acid structure and dynamics. acs.org These "dual-app" probes allow for comprehensive analysis of RNA and DNA conformations and their interactions with other molecules. acs.org
The synthesis of these analogs often involves complex chemical routes, including the Vorbrüggen glycosylation and other stereoselective methods to control the anomeric configuration. rsc.org
Elucidation of Undiscovered Biological Roles and Pathways Involving Alpha-Adenosine Monophosphate
While α-nucleosides are rare in nature, they are not entirely absent. For instance, α-anomers of 2'-deoxynucleosides can be formed as a result of DNA damage from ionizing radiation under anoxic conditions. rsc.orgnih.gov This suggests that cells may have evolved mechanisms to recognize and process these unusual nucleotides.
Future research in this area will likely focus on:
Identifying Novel α-Nucleotide Binding Proteins: The discovery of enzymes that specifically recognize or metabolize α-AMP could reveal new biological pathways. The AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, is a heterotrimeric complex with catalytic (α) and regulatory (β, γ) subunits. wikipathways.orgnih.govcellsignal.comnih.gov While its interaction is primarily with the β-anomer, exploring its or other kinases' potential interactions with α-AMP could be a fruitful area of investigation.
Investigating Signaling Roles: Cyclic AMP (cAMP), a derivative of the beta-anomer of AMP, is a crucial second messenger in numerous signaling cascades. wikipedia.org It is conceivable that α-AMP or its cyclic form could have distinct signaling roles that have yet to be discovered.
Exploring Metabolic Fates: Understanding how cells handle α-AMP is critical. Research could trace the metabolic fate of α-AMP, determining if it is incorporated into nucleic acids, hydrolyzed, or otherwise modified by cellular enzymes. This could reveal previously unknown enzymatic activities and repair pathways. nih.gov For example, studies have shown that the endonuclease IV-type AP endonucleases can act on DNA containing α-anomeric deoxynucleotides. nih.gov
Applications in Structural Biology and Enzymology for Understanding Anomeric Specificity
The distinct three-dimensional structure of α-nucleotides makes them invaluable tools for probing the stereochemical specificity of enzymes. rsc.org By comparing how an enzyme interacts with both the α- and β-anomers of a nucleotide, researchers can map the precise architecture of the enzyme's active site.
Key research applications include:
X-ray Crystallography and NMR Spectroscopy: These techniques can provide high-resolution structural data of enzymes bound to α-AMP or its analogs. researchgate.net Such studies reveal the specific amino acid residues involved in recognizing the anomeric center and how the enzyme differentiates between the two forms. NMR studies have been employed to characterize the structure of DNA duplexes containing α-anomeric nucleotides. researchgate.netnih.gov
Enzyme Engineering: A deeper understanding of anomeric specificity can guide the engineering of enzymes with altered or enhanced specificities. This could lead to the development of novel biocatalysts for synthetic chemistry or new tools for molecular biology.
Table 1: Examples of Enzymes Studied with Alpha-Nucleotides
| Enzyme | Organism | Substrate(s) | Research Focus | Reference(s) |
|---|---|---|---|---|
| Endonuclease IV (Nfo) | Escherichia coli | DNA with α-2'-deoxyadenosine (αdA) and α-thymidine (αT) | Repair of radiation-induced DNA damage | nih.gov |
| Apn1 | Saccharomyces cerevisiae | DNA with α-anomeric deoxynucleotides | Nucleotide incision repair pathway | nih.gov |
| Human APE1 | Homo sapiens | DNA with α-2'-deoxyadenosine (αdA) | Kinetic mechanism of DNA repair | nih.gov |
This table is interactive. Click on the headers to sort the data.
Contribution to Prebiotic Chemistry and the Origins of Nucleic Acids (e.g., Proto-RNA Hypotheses)
The "RNA world" hypothesis posits that RNA was the primary genetic and catalytic molecule of early life. wikipedia.org However, the prebiotic synthesis of ribonucleotides, particularly the β-anomer, faces significant challenges. This has led to the exploration of "proto-RNA" hypotheses, which suggest that a different, more easily formed nucleic acid may have preceded RNA. mdpi.comastrobiology.com
This compound and other α-nucleotides are relevant to this field for several reasons:
Plausible Prebiotic Formation: Some models of prebiotic nucleotide synthesis suggest that both α- and β-anomers could have formed. acs.orgnih.govchemrxiv.org Ab initio simulations have shown that nucleobases can spontaneously react with 5-phospho-α-D-ribose-1-diphosphate (α-PRPP), a plausible prebiotic reactant, to form ribonucleotides with the same anomeric chirality as in biological systems. chemrxiv.org
Potential for Self-Assembly: Researchers are investigating whether oligonucleotides composed of α-nucleotides can form stable, ordered structures, a prerequisite for a genetic material. mdpi.comastrobiology.com It has been shown that α-oligonucleotides can form parallel double-stranded structures with complementary β-oligonucleotides. rsc.org
Chemical Stability: The α-anomers of nucleosides can exhibit high stability, which would have been advantageous in the harsh conditions of the early Earth. rsc.org
Selective Degradation: Interestingly, photochemical reactions may have played a role in enriching for the β-anomers by preferentially degrading the α-anomeric byproducts of nucleotide synthesis. acs.orgnih.gov
Advanced Methodological Development for Alpha-Nucleotide Characterization
The unique properties of α-nucleotides necessitate the development and refinement of analytical techniques for their characterization. As research into these molecules expands, so too does the need for robust methods to detect, quantify, and structurally elucidate them.
Areas of methodological development include:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating and quantifying nucleotides. Methods using anion exchange or reverse-phase chromatography can be optimized to resolve α- and β-anomers. chromatographyonline.comnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the identity of novel α-nucleotide analogs and for their detection in complex biological samples. geomar.de Coupling HPLC with MS (LC-MS) provides a powerful tool for both separation and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D experiments like NOESY and COSY, are indispensable for the detailed structural characterization of α-nucleotides and oligonucleotides containing them. researchgate.netnih.gov ¹⁹F NMR is also emerging as a valuable tool for studying fluorinated α-nucleotide analogs. acs.org
Enzymatic Assays: The development of specific enzymatic assays can be used for the sensitive detection of α-AMP. For example, methods have been developed to determine the amount of AMP in a sample by converting it to ATP, which is then quantified using a bioluminescent reaction. google.comgoogle.com These assays could potentially be adapted to be specific for the α-anomer.
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | α-AMP |
| beta-Adenosine monophosphate | β-AMP |
| Cyclic adenosine (B11128) monophosphate | cAMP |
| alpha-2'-deoxyadenosine | αdA |
| alpha-thymidine | αT |
| 5-phospho-α-D-ribose-1-diphosphate | α-PRPP |
| Adenosine triphosphate | ATP |
| Nicotinamide (B372718) adenine (B156593) dinucleotide | NAD |
| Flavin adenine dinucleotide | FAD |
| S-Adenosyl-L-Methionine | SAM or AdoMet |
Q & A
Basic Research Questions
Q. What methodologies are recommended for accurate quantification of AMP in complex biological matrices?
- Methodological Answer : AMP quantification typically employs mass spectrometry (MS) for high sensitivity and specificity. Samples (e.g., tissues, plasma) must be rapidly frozen in liquid nitrogen and stored at -80°C to prevent degradation . For HPLC-based analysis , reverse-phase columns with phosphate buffer/methanol mobile phases (e.g., 97:3 v/v) are used, coupled with UV detection at 270 nm. Calibration requires linear standard curves (0.05–10 µM), validated with ≥3 biological replicates to minimize systemic errors . ELISA kits (e.g., Glory Science Co.) are suitable for cAMP-related studies but require cross-validation with MS to confirm specificity for AMP .
Q. How does AMP participate in cellular energy metabolism, and what experimental models validate its role?
- Methodological Answer : AMP is a product of ATP/ADP hydrolysis, serving as a marker of energy deficit. In obesity models , AMP levels correlate with insulin resistance and mitochondrial dysfunction. Rats fed high-fat diets (HFD) show elevated hepatic AMP, measured via tissue homogenization in ice-cold perchloric acid, neutralized to pH 7.0, followed by LC-MS . Studies using knockout mice for AMP-activated protein kinase (AMPK) further validate AMP’s role in glucose uptake and lipid oxidation via immunoblotting and isotopic tracer assays .
Q. What are the best practices for preparing AMP-containing samples to ensure stability?
- Methodological Answer :
- Tissues : Collect >50 mg (fresh weight), snap-freeze in liquid nitrogen, and store at -80°C. Avoid freeze-thaw cycles .
- Blood/Plasma : Collect >100 µL, centrifuge at 4°C (3,000 × g, 10 min), and aliquot supernatant into cryovials .
- Cell Cultures : Harvest >1×10⁷ cells, lyse in RIPA buffer with phosphatase inhibitors (e.g., sodium orthovanadate) to prevent dephosphorylation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in AMP measurements across analytical platforms (e.g., MS vs. ELISA)?
- Methodological Answer : Discrepancies arise from matrix effects (e.g., ion suppression in MS) or cross-reactivity in ELISA. Mitigation strategies include:
- Internal Standards : Use isotopically labeled AMP (¹³C/¹⁵N) for MS to correct recovery rates .
- Sample Cleanup : Solid-phase extraction (SPE) with C18 cartridges reduces contaminants in HPLC .
- Cross-Validation : Run parallel assays on a subset of samples. For example, ELISA results >10% divergent from MS should trigger re-optimization of antibody binding conditions (e.g., pH, blocking buffers) .
Q. What experimental designs are optimal for studying AMP’s role in kinase signaling under hypoxia?
- Methodological Answer : Use Box-Behnken designs to optimize variables like O₂ tension (1–21%), AMP concentration (0.1–5 mM), and incubation time (0–24 hrs). Response surfaces can model AMPK activation kinetics, measured via phospho-specific antibodies in Western blots . For live-cell imaging , FRET-based AMP biosensors (e.g., FLII⁸⁸P) enable real-time tracking in hypoxic chambers (e.g., Coy Labs) .
Q. How does AMP’s structural conformation influence its binding to catalytic domains of kinases?
- Methodological Answer : X-ray crystallography (e.g., PDB: 1ATP) reveals AMP binds the γ-phosphate pocket of AMPK via hydrogen bonds with Thr172 and Arg298. Mutagenesis studies (e.g., T172A mutants) confirm loss of activation using isothermal titration calorimetry (ITC) to measure binding affinity (Kd ~10⁻⁹ M) . Molecular dynamics simulations (AMBER/CHARMM) further predict conformational shifts in the kinase’s activation loop upon AMP binding .
Q. What challenges arise in distinguishing AMP from cAMP in signaling studies, and how are they addressed?
- Methodological Answer : cAMP’s 3’,5’-cyclic structure complicates separation from AMP. Methods include:
- Chromatography : Hydrophilic interaction liquid chromatography (HILIC) resolves AMP/cAMP with ≤0.1% cross-peak interference .
- Enzymatic Assays : Treat samples with phosphodiesterase (PDE) to hydrolyze cAMP to AMP, then quantify pre/post hydrolysis via LC-MS .
- Antibody Specificity : Validate ELISA kits with cAMP-spiked AMP standards; discard kits showing >5% cross-reactivity .
Data Contradiction Analysis
Q. How should conflicting reports on AMP’s role in apoptosis be reconciled?
- Methodological Answer : Contradictions often stem from cell-type specificity or assay endpoints . For example:
- In cancer cells , AMP promotes apoptosis via PARP-1 cleavage (measured by flow cytometry with Annexin V/PI staining), while in neurons , AMP is anti-apoptotic (TUNEL assay). Use tissue-specific knockdown models (siRNA/shRNA) to isolate context-dependent effects .
- Dose-Response Curves : Test AMP at 0.1–10 mM; low doses (≤1 mM) may activate survival pathways (e.g., Akt), while high doses trigger ROS-mediated apoptosis .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
